L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI)

Beschreibung

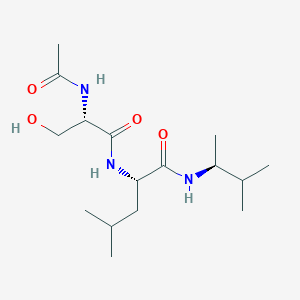

L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI) (CAS: 189109-90-8), also known as AC-SER-LEU-VAL, is a tripeptide composed of three residues: N-acetyl-L-serine, L-leucine, and L-valine (). Its molecular formula is C₁₆H₂₉N₃O₆, with a molecular weight of 359.42 g/mol (). The compound features an acetylated N-terminal serine residue, a structural modification that enhances stability and influences bioavailability.

Eigenschaften

Molekularformel |

C16H31N3O4 |

|---|---|

Molekulargewicht |

329.43 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methyl-N-[(2S)-3-methylbutan-2-yl]pentanamide |

InChI |

InChI=1S/C16H31N3O4/c1-9(2)7-13(15(22)17-11(5)10(3)4)19-16(23)14(8-20)18-12(6)21/h9-11,13-14,20H,7-8H2,1-6H3,(H,17,22)(H,18,21)(H,19,23)/t11-,13-,14-/m0/s1 |

InChI-Schlüssel |

QQJGKCJVFPWNNK-UBHSHLNASA-N |

Isomerische SMILES |

C[C@@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(C)C)NC(=O)C(CO)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) typically involves the stepwise coupling of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing hydroxyl or thiol groups.

Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide, such as the carbonyl carbon of the amide bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols from disulfide bonds. Substitution reactions can produce modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Animal Nutrition

L-Valine as a Feed Additive

L-Valine is recognized as an essential branched-chain amino acid (BCAA) that plays a critical role in muscle metabolism and overall health in animals. Its application as a feed additive has been extensively studied.

- Safety and Efficacy : A scientific opinion by the European Food Safety Authority (EFSA) concluded that L-valine produced from Corynebacterium glutamicum is safe for all animal species when supplemented appropriately in their diets. It was found effective for non-ruminant species, while specific formulations are necessary for ruminants to prevent degradation in the rumen .

- Nutritional Benefits : L-Valine supplementation has been shown to improve growth performance and feed efficiency in livestock. For instance, studies indicate that dietary inclusion can enhance muscle protein synthesis and overall health in poultry and swine .

| Animal Species | Application | Benefits |

|---|---|---|

| Poultry | Feed additive | Improved growth rate |

| Swine | Supplement | Enhanced muscle development |

| Ruminants | Protected formulation | Maintained amino acid balance |

Pharmaceutical Applications

Therapeutic Potential

L-Valine's role extends beyond nutrition into the pharmaceutical domain, where it has been investigated for various therapeutic applications:

- Hot Flashes Relief : A clinical trial examined the effects of L-valine combined with L-isoleucine on postmenopausal women experiencing hot flashes. Although results indicated no significant efficacy in reducing symptoms, the study highlighted the potential of amino acids in hormonal regulation .

- Neuroprotection : Research involving autoradiographic methods demonstrated that L-valine is incorporated into brain proteins, suggesting its potential role in neuroprotection and cognitive function enhancement .

Biochemical Research

Structural Studies and Heat Capacities

Recent studies have focused on the physical properties of N-acetyl derivatives of amino acids, including L-valine:

- Phase Behavior and Heat Capacity : Research published in 2023 explored the thermal properties of N-acetyl-L-valine amide, providing insights into its polymorphic behavior and heat capacity. This information is vital for understanding its stability and applications in drug formulation .

| Compound | Phase Behavior | Heat Capacity (J/g·K) |

|---|---|---|

| N-acetyl-L-valine amide | Crystalline | 509.0 ± 0.4 |

| N-acetyl-L-leucine amide | Crystalline | 404.4 ± 0.2 |

Wirkmechanismus

The mechanism of

Biologische Aktivität

L-Valine, N-acetyl-L-seryl-L-leucyl-(9CI) is a synthetic peptide composed of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of L-Valine, N-acetyl-L-seryl-L-leucyl-(9CI) allows it to participate in a variety of biochemical reactions. It is important to note that the N-acetylation of amino acids can influence their biological activity and stability. The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol

Biological Activity

The biological activity of L-Valine, N-acetyl-L-seryl-L-leucyl-(9CI) is primarily attributed to its constituent amino acids, particularly L-valine and L-leucine, which are known for their roles as branched-chain amino acids (BCAAs). These amino acids are crucial for various physiological functions:

- Muscle Growth and Repair : BCAAs are well-known for promoting muscle protein synthesis and aiding in recovery after exercise .

- Energy Production : They serve as energy substrates during prolonged physical activity, enhancing endurance and performance .

- Neuropharmacological Effects : Research indicates that derivatives of L-valine may exhibit neuropharmacological properties, influencing neurotransmitter systems .

The mechanism through which L-Valine, N-acetyl-L-seryl-L-leucyl-(9CI) exerts its biological effects involves several pathways:

- Protein Synthesis : The compound enhances the synthesis of proteins by acting as a substrate for ribosomes during translation.

- Metabolic Pathways : The catabolism of BCAAs begins in muscle tissue, producing intermediates that enter the Krebs cycle for ATP generation .

- Hormonal Regulation : BCAAs can stimulate insulin secretion, which plays a role in glucose metabolism and muscle recovery.

Research Findings

Recent studies have explored the effects of BCAAs on various health conditions:

- Hot Flushes in Postmenopausal Women : A clinical trial investigated the effects of L-isoleucine and L-valine on hot flushes. The results indicated no significant improvement in symptoms compared to placebo .

- Neuropharmacological Studies : Research into new derivatives of L-valine has shown promise in modulating neurochemical pathways, suggesting potential therapeutic applications in neurological disorders .

Case Studies

- Antialgal Activity : A study identified L-valine as an antialgal agent derived from Streptomyces jiujiangensis, demonstrating its potential use in controlling algal blooms in aquatic environments .

- Therapeutic Applications : Investigations into the use of L-valine derivatives for treating conditions like muscle wasting and metabolic disorders have shown positive outcomes, indicating their role as potential therapeutic agents .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Muscle Growth | Promotes protein synthesis and muscle repair |

| Energy Production | Serves as an energy substrate during exercise |

| Neuropharmacological Effects | Influences neurotransmitter systems; potential therapeutic applications |

| Antialgal Properties | Effective against algal growth in aquatic systems |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key Insights :

- Size and Complexity : The acetylated tripeptide (189109-90-8) is smaller and less complex than the heptapeptide (121822-32-0), which may affect membrane permeability and metabolic stability.

- Biological Activity : Cyclic dipeptides like cyclo(Leu-Leu) exhibit antimicrobial properties due to their rigid structure, while linear peptides like 189109-90-8 may serve as substrates for enzymatic degradation or signaling .

Biochemical Interactions

- 189109-90-8: No direct functional data were found, but acetylated peptides often resist proteolysis, extending half-life in vivo ().

- Cyclo(Leu-Leu) : Shows fluorescence quenching in the presence of nucleic acids, suggesting binding affinity ().

Solubility and Permeability

Q & A

Q. How can researchers synthesize and characterize L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI) for experimental use?

Methodology:

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups for sequential assembly. Acetylated serine and leucine residues are coupled first, followed by valine.

- Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor coupling efficiency.

- Confirm identity via high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF) and NMR (1H/13C) for backbone connectivity and side-chain validation .

Q. What analytical methods are recommended to assess the purity and stability of this tripeptide?

Methodology:

Q. How can solubility and aggregation behavior be systematically evaluated?

Methodology:

- Screen solvents (water, DMSO, PBS) via dynamic light scattering (DLS) to detect aggregates.

- Use circular dichroism (CD) in aqueous buffers to assess secondary structure propensity, particularly for leucine-rich regions .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity results in cell-based assays?

Methodology:

Q. What experimental approaches can elucidate its role in enzyme-substrate interactions?

Methodology:

Q. How does the tripeptide’s stability vary under physiological vs. accelerated storage conditions?

Methodology:

- Conduct forced degradation studies (40°C/75% RH for 4 weeks) and compare to real-time stability (4°C, lyophilized).

- Quantify degradation products via LC-MS/MS and identify oxidation hotspots (e.g., serine hydroxyl group) .

Q. What strategies can evaluate its interaction with biological membranes?

Methodology:

Q. How can structural modifications enhance its resistance to enzymatic degradation?

Methodology:

- Introduce D-amino acids or methylate backbone amides to reduce protease susceptibility.

- Compare half-life in serum using LC-MS quantification before and after modifications .

Methodological Best Practices

Q. What protocols ensure safe handling and long-term storage?

- Store lyophilized peptide at -20°C in desiccated conditions ; avoid freeze-thaw cycles.

- Use PPE (gloves, goggles) during synthesis to prevent inhalation/contact, per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.